molecular formula C16H15N3O3 B13469607 3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B13469607
M. Wt: 297.31 g/mol
InChI Key: BDERPKFTSUKXSW-UHFFFAOYSA-N
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Description

3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core and an isoindolinone moiety. The presence of an aminoprop-1-ynyl group further enhances its chemical reactivity and potential for forming stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the use of microwave-assisted Buchwald-Hartwig coupling reactions. This method involves the reaction of 8-bromo-7-but-2-ynyl-1-methyl-3,4,5,7-tetrahydro-purine-2,6-dione with 4-methylene-piperidine under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminoprop-1-ynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives.

Scientific Research Applications

3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with molecular targets such as DNA. The compound can form stable triplex structures with AT base pairs, enhancing its potential as a sequence-specific DNA recognition agent . This interaction is facilitated by hydrogen bonding and ionic interactions between the compound and the DNA strands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its specific structure, which combines the properties of both piperidine-2,6-dione and isoindolinone moieties. This combination enhances its chemical reactivity and potential for forming stable complexes, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

3-[6-(3-aminoprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H15N3O3/c17-7-1-2-10-3-4-12-11(8-10)9-19(16(12)22)13-5-6-14(20)18-15(13)21/h3-4,8,13H,5-7,9,17H2,(H,18,20,21)

InChI Key

BDERPKFTSUKXSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCN

Origin of Product

United States

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